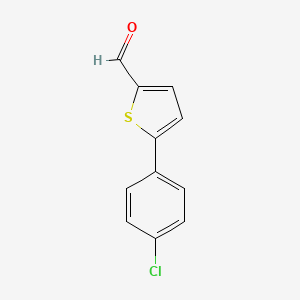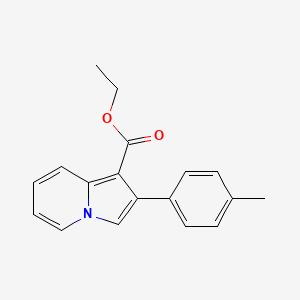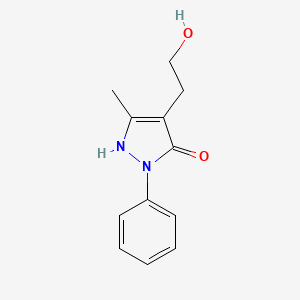
5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a chemical compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is complex, which allows for various applications in fields like organic synthesis and pharmaceutical development.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde include its molecular formula (C10H7ClO2), molecular weight (194.61), and its complex molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde serves as a precursor in the synthesis of various halogenated imine derivatives with potential antimicrobial properties. A study by Halve et al. (2007) detailed the synthesis of two series of halogenated imines, which exhibited broad-spectrum in vitro antibacterial activity, particularly against Gram-positive and Gram-negative microorganisms. The study emphasizes the compound's role in developing new antibacterial agents (Halve et al., 2007).
Heterocyclic Chemistry and Ligand Synthesis
In heterocyclic chemistry, 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde has been utilized for synthesizing complex molecules with potential applications in materials science and as ligands in coordination chemistry. Niaz et al. (2013) reported the synthesis of tetracyclic planar benzazaphosphole derivatives through acid-catalyzed reactions, demonstrating the compound's utility in creating π-rich ligands for potential use in electronic materials and catalysis (Niaz et al., 2013).
Synthesis of Pyrazole Derivatives
The compound also serves as a key intermediate in the synthesis of pyrazole derivatives, which have been explored for their potential pharmacological activities. For example, Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, a closely related compound, in Sonogashira-type cross-coupling reactions to create pyrazolo[4,3-c]pyridines, highlighting its significance in the synthesis of novel organic compounds with potential therapeutic applications (Vilkauskaitė et al., 2011).
Antimicrobial Schiff Bases
Patel and Patel (2011) explored the synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, demonstrating the antimicrobial potential of these compounds. This research underscores the versatility of chloro-substituted benzenecarbaldehydes in synthesizing bioactive molecules with significant antimicrobial properties (Patel & Patel, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-2-prop-2-ynoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOACCUDQZMTSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377486 |
Source


|
| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |
CAS RN |
224317-64-0 |
Source


|
| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

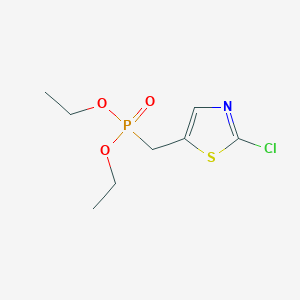


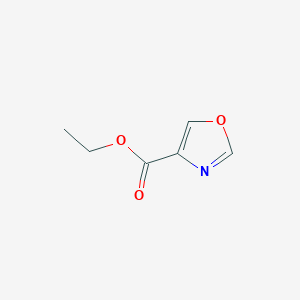
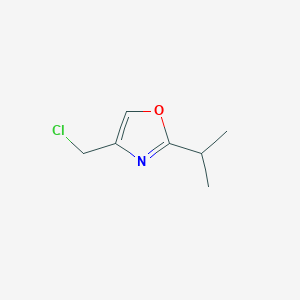
![2-Chloro-5H-pyrrolo[2,3-D]pyrimidin-6(7H)-one](/img/structure/B1350397.png)
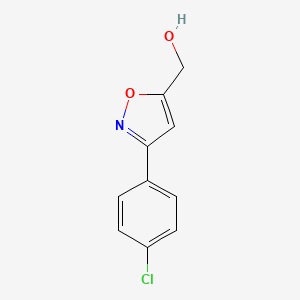
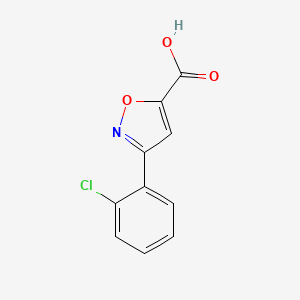
![2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1350411.png)
